![molecular formula C12H14O2 B14240957 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde CAS No. 592528-71-7](/img/structure/B14240957.png)
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure. It contains a total of 30 bonds, including 16 non-hydrogen bonds, 3 multiple bonds, and 1 rotatable bond. The molecule also features 3 double bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 nine-membered rings, 1 aldehyde group (aliphatic), and 1 ether group (aliphatic) .
Méthodes De Préparation
The synthesis of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves several steps. One common synthetic route includes the formation of the tricyclic core followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired structure. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .
Analyse Des Réactions Chimiques
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s tricyclic structure also allows it to interact with specific molecular pathways, potentially modulating biological processes .
Comparaison Avec Des Composés Similaires
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde can be compared with other similar compounds, such as:
3a,7a-Propanobenzofuran-3-carboxaldehyde: This compound shares a similar tricyclic structure but differs in the arrangement of its functional groups.
2,3,4,7-Tetrahydro-1H-3a,7a-(epoxyetheno)indene-8-carbaldehyde: Another structurally related compound with variations in its ring system and functional groups.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
592528-71-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
7-oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c13-8-10-9-14-12-6-2-1-4-11(10,12)5-3-7-12/h1-2,8-9H,3-7H2 |
Clé InChI |
DUKXNBBAKZVBKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CC=CCC2(C1)OC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


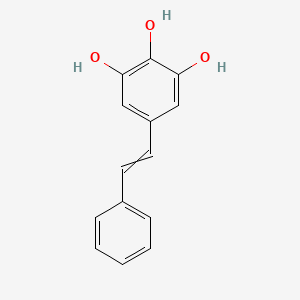
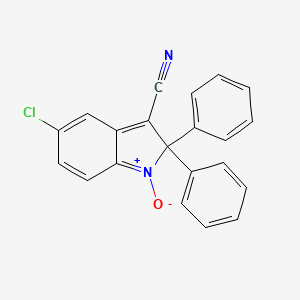

![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
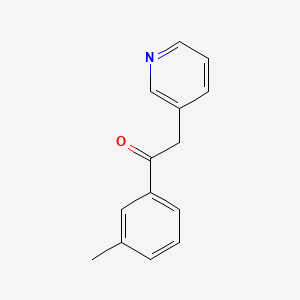
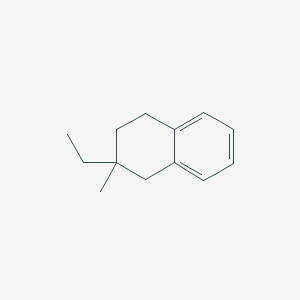
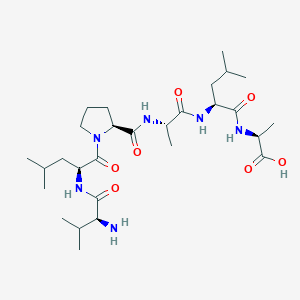
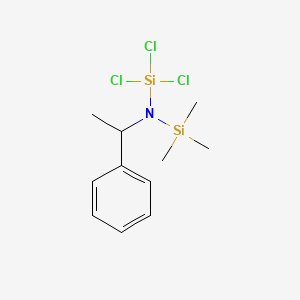

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
